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(R)-2-Bromo-3,3-dimethylbutanoic Acid

Catalog No.
S14035382
CAS No.
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Bromo-3,3-dimethylbutanoic Acid

Product Name

(R)-2-Bromo-3,3-dimethylbutanoic Acid

IUPAC Name

(2R)-2-bromo-3,3-dimethylbutanoic acid

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1

InChI Key

MJLVLHNXEOQASX-BYPYZUCNSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)Br

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)Br

(R)-2-Bromo-3,3-dimethylbutanoic acid is a chiral organic compound with the molecular formula C6H11BrO2C_6H_{11}BrO_2 and a molecular weight of approximately 195.054 g/mol. It is classified as a bromo acid due to the presence of a bromine atom in its structure, specifically at the second carbon position of the butanoic acid backbone. This compound is notable for its chirality, existing as two enantiomers: (R) and (S), with the (R) configuration being of particular interest in various chemical and biological applications .

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. For example, treatment with potassium tert-butoxide can yield products such as C6H12C_6H_{12} through elimination reactions .
  • Esterification: This compound can react with alcohols to form esters, which are often used in organic synthesis and flavoring agents.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield hydrocarbons, potentially useful in synthetic pathways.

Several methods exist for synthesizing (R)-2-Bromo-3,3-dimethylbutanoic acid:

  • Bromination of 3,3-Dimethylbutanoic Acid: The direct bromination of 3,3-dimethylbutanoic acid can yield (R)-2-bromo-3,3-dimethylbutanoic acid using bromine or a brominating agent under controlled conditions.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can allow for the selective formation of the (R) enantiomer through enzymatic or asymmetric synthesis techniques.
  • Resolution Techniques: Enantiomeric resolution methods can be employed to separate the (R) and (S) forms from racemic mixtures.

(R)-2-Bromo-3,3-dimethylbutanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds.
  • Organic Synthesis: Used as an intermediate in the production of fine chemicals and agrochemicals.
  • Chiral Catalysts: Its chirality may be exploited in asymmetric synthesis processes.

(R)-2-Bromo-3,3-dimethylbutanoic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-3,3-dimethylbutanoic AcidSimilar bromo/chloro substitutionMay exhibit different reactivity patterns
2-Amino-3,3-dimethylbutanoic AcidContains an amino group instead of bromoPotentially higher biological activity due to amine
2-Hydroxy-3,3-dimethylbutanoic AcidHydroxyl group additionIncreased polarity and potential for hydrogen bonding

These compounds highlight the uniqueness of (R)-2-Bromo-3,3-dimethylbutanoic acid through its specific halogen substitution and its potential applications in synthesis and pharmaceuticals.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.99424 g/mol

Monoisotopic Mass

193.99424 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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